molecular formula C21H23N7O2 B14133172 1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B14133172
M. Wt: 405.5 g/mol
InChI Key: VJCRTASQWDDDNV-UHFFFAOYSA-N
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Description

1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyridine and pyrimidine ring, which are common in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic synthesis. The process may include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate amines and aldehydes or ketones.

    Attachment of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Formation of the piperazine ring: This can be synthesized through cyclization reactions.

    Final assembly: The final compound is assembled through a series of condensation and coupling reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves automated synthesis using advanced techniques like flow chemistry, which allows for continuous production and better control over reaction conditions. The use of catalysts and optimized reaction pathways is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one would depend on its specific interactions with biological targets. Typically, such compounds may:

    Bind to enzymes or receptors: Modulating their activity.

    Interfere with DNA or RNA: Affecting gene expression.

    Alter cellular pathways: Leading to changes in cell function.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one: shares structural similarities with other heterocyclic compounds like:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique biological or chemical properties not found in other similar compounds.

Properties

Molecular Formula

C21H23N7O2

Molecular Weight

405.5 g/mol

IUPAC Name

1-methyl-3-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carbonyl]pyridin-2-one

InChI

InChI=1S/C21H23N7O2/c1-15-23-18(25-17-7-3-4-8-22-17)14-19(24-15)27-10-12-28(13-11-27)21(30)16-6-5-9-26(2)20(16)29/h3-9,14H,10-13H2,1-2H3,(H,22,23,24,25)

InChI Key

VJCRTASQWDDDNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CN(C3=O)C)NC4=CC=CC=N4

Origin of Product

United States

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